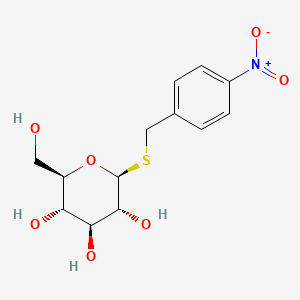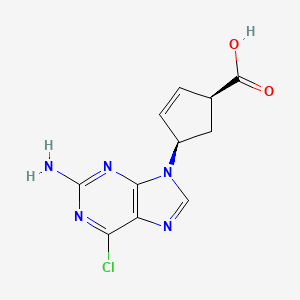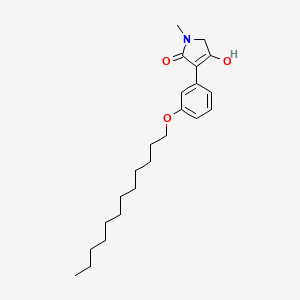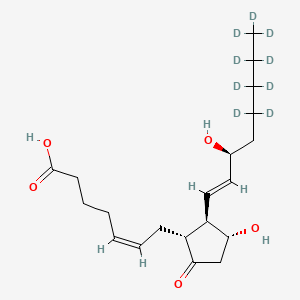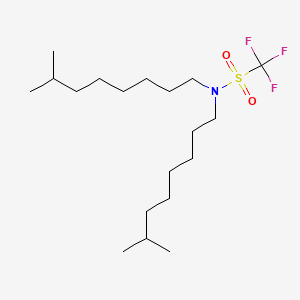
2-Hydroxy Levamisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy Levamisole is a biochemical used for proteomics research . It is a derivative of Levamisole, which is a nicotinic receptor agonist used to treat helminth infections and some skin infections . Levamisole was commonly used for the treatment of parasitic, viral, and bacterial infections .
Synthesis Analysis
The synthesis of Levamisole involves an asymmetric Strecker reaction of N-benzhydryl aldimine with trimethylsilyl cyanide . Another method involves lipase-mediated resolution of 3-hydroxy-3-phenylpropanenitrile followed by its conversion to b-amino alcohol .
Molecular Structure Analysis
The molecular formula of 2-Hydroxy Levamisole is C11H12N2OS, and its molecular weight is 220.29 .
Chemical Reactions Analysis
Levamisole and its metabolites have been analyzed using thin-layer chromatography (TLC) with densitometry, and high-performance liquid chromatography with PDA detection (HPLC–PDA) .
Physical And Chemical Properties Analysis
2-Hydroxy Levamisole is a solid substance that should be stored at 4° C. Its melting point is between 209-212° C .
Aplicaciones Científicas De Investigación
1. Doping Detection in Racehorses
Research on hydroxy levamisole and its phase II conjugates has shown significant implications for doping detection in racehorses. A study found that these compounds aid forensic laboratories in confirming levamisole misuse and distinguishing between levamisole and aminorex abuse. The metabolites of levamisole, including hydroxy levamisole, are detectable in horse urine and plasma for extended periods, making them essential markers in anti-doping efforts (Philip et al., 2022).
2. Pharmacokinetics in Cancer Patients
A study focused on the pharmacokinetics of levamisole, particularly p-hydroxylevamisole, in colorectal cancer patients treated with 5-fluorouracil. The research highlighted the significant variability in levamisole plasma concentration among patients, with no apparent alteration in pharmacokinetics due to 5-fluorouracil. This study contributes to understanding levamisole's pharmacokinetics in cancer therapy (Gwilt et al., 2000).
3. Modulation of Nicotinic Receptors
Levamisole's effects on human neuronal nicotinic receptors have been a subject of interest. It acts as a weak partial agonist and modulates responses when co-applied with acetylcholine. This study offers insight into the complex interaction of levamisole with these receptors, highlighting its potential for broader neurological research (Levandoski et al., 2003).
4. Enhancing Immune Response
Levamisole's role in enhancing the immune response has been studied, particularly its impact on human monocyte-derived dendritic cells and T cells. This research underlines levamisole's ability to enhance type 1 T helper immune responses, suggesting its potential use in immunotherapies (Chen et al., 2007).
5. Treatment of Dermatological Diseases
Levamisole has been employed in dermatology for its immunomodulatory actions. It has shown success in treating various skin diseases, including inflammatory skin diseases and infections, by modulating the immune response (Scheinfeld et al., 2004).
6. Amoebic Gill Disease in Fish
In aquaculture, levamisole has been evaluated as a treatment for amoebic gill disease in Atlantic salmon. Its immunomodulatory properties have shown effectiveness in stimulating resistance to this disease, demonstrating its potential in fish health management (Findlay et al., 2000).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-10-4-2-1-3-8(10)9-7-13-5-6-15-11(13)12-9/h1-4,9,14H,5-7H2/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSRSQGOOOLTTI-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy Levamisole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


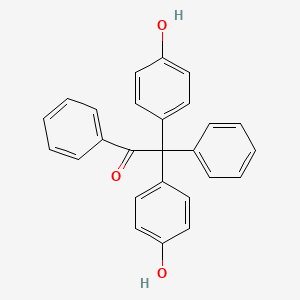
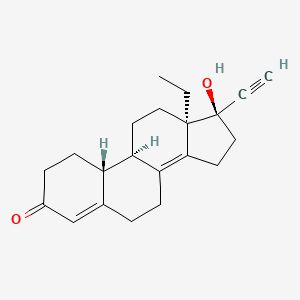

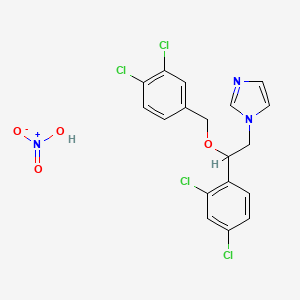
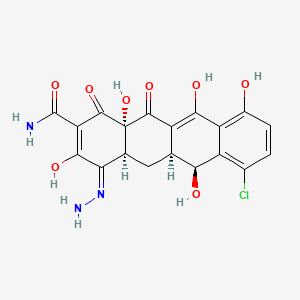

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid](/img/structure/B588267.png)
